

# An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-4,5-dimethoxybenzoic acid

Cat. No.: B1349881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4,5-dimethoxybenzoic acid**, a key chemical intermediate. It details its chemical identity, physical properties, synthesis, and analytical characterization. This document is intended for professionals in research, discovery, and development who require detailed technical information on this compound.

## Core Identifiers and Properties

**2-Chloro-4,5-dimethoxybenzoic acid**, also known as 6-chloroveratric acid, is a substituted benzoic acid derivative. Its core identifiers and key physicochemical properties are summarized below, providing essential data for its handling, characterization, and use in a laboratory setting.

Table 1: Chemical Identifiers for **2-Chloro-4,5-dimethoxybenzoic acid**[\[1\]](#)

Identifier	Value
CAS Number	60032-95-3
IUPAC Name	2-chloro-4,5-dimethoxybenzoic acid
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>4</sub>
InChI	InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
InChIKey	CHMWIAHMSOASPM-UHFFFAOYSA-N
SMILES	<chem>COC1=C(C=C(C(=C1)C(=O)O)Cl)OC</chem>
EC Number	675-668-5
PubChem CID	2757463

Table 2: Physicochemical Properties of **2-Chloro-4,5-dimethoxybenzoic acid**[\[1\]](#)

Property	Value
Molecular Weight	216.62 g/mol
Monoisotopic Mass	216.0189365 Da
Appearance	White to off-white solid (typical)
Melting Point	183-185 °C
XLogP3	2.0

## Synthesis Protocol

A documented method for the preparation of **2-Chloro-4,5-dimethoxybenzoic acid** involves the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride. This process is efficient and suitable for laboratory-scale synthesis.

## Experimental Protocol: Oxidation of 2-chloro-4,5-dimethoxybenzyl chloride

This protocol is based on the method described in patent CN102285878B.

### Materials:

- 2-chloro-4,5-dimethoxybenzyl chloride (17.6 g, 0.08 mol)
- Water (200 ml)
- Tetrabutylammonium bromide (1.3 g, 0.004 mol)
- Potassium permanganate (38.0 g, 0.24 mol)
- Hydrochloric acid (for pH adjustment)

### Procedure:

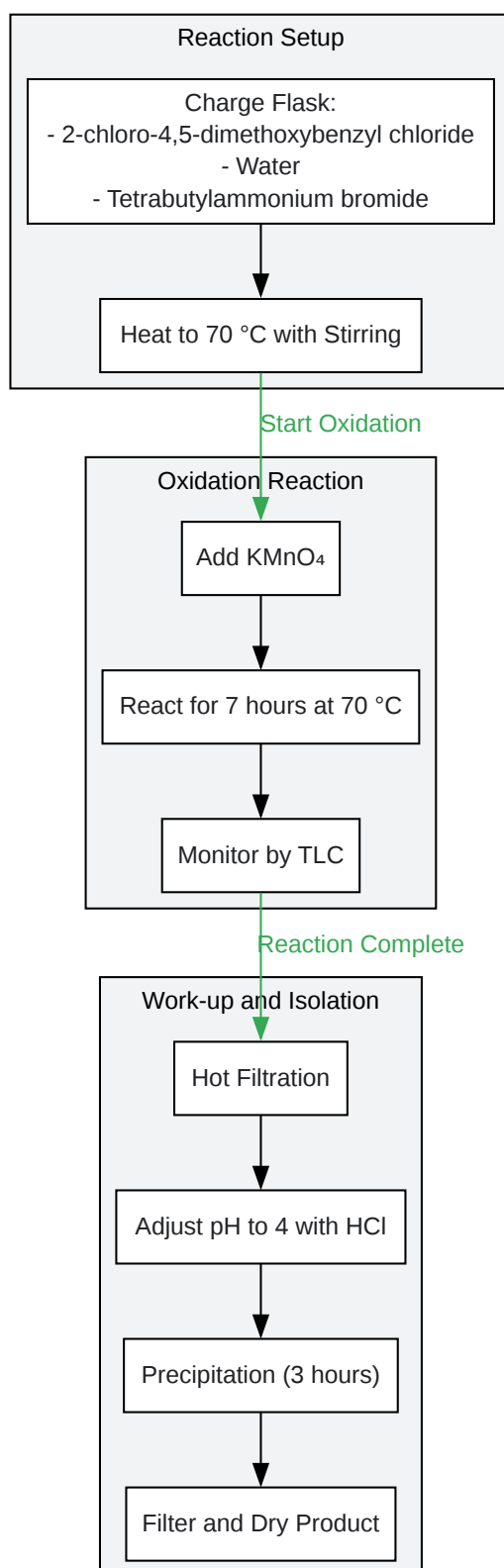
- To a 500 ml reaction flask, add 2-chloro-4,5-dimethoxybenzyl chloride (17.6 g), water (200 ml), and tetrabutylammonium bromide (1.3 g).
- Heat the reaction mixture to 70 °C with stirring.
- Slowly add potassium permanganate (38.0 g) to the stirred solution.
- Maintain the reaction at 70 °C for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- While still hot, filter the reaction mixture to remove manganese dioxide.
- Adjust the pH of the filtrate to 4 using hydrochloric acid, which will cause a whitish solid to precipitate.
- Allow the mixture to stand for 3 hours to ensure complete precipitation.
- Collect the solid product by filtration.

- Dry the solid to obtain **2-Chloro-4,5-dimethoxybenzoic acid**.

Yield and Purity:

- Yield: 16.5 g (95.5%)
- Purity (by HPLC): 94.8%

The logical workflow for this synthesis is depicted in the following diagram.



[Click to download full resolution via product page](#)

Synthesis workflow for **2-Chloro-4,5-dimethoxybenzoic acid**.

## Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Table 3: Spectroscopic Data for **2-Chloro-4,5-dimethoxybenzoic acid**

Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 7.59 (s, 1H), $\delta$ 7.21 (s, 1H), $\delta$ 3.95 (s, 3H), $\delta$ 3.93 (s, 3H)
$^{13}\text{C}$ NMR	Data not available in the searched literature.
IR Spectroscopy	Data not available in the searched literature.
Mass Spectrometry	Data not available in the searched literature.

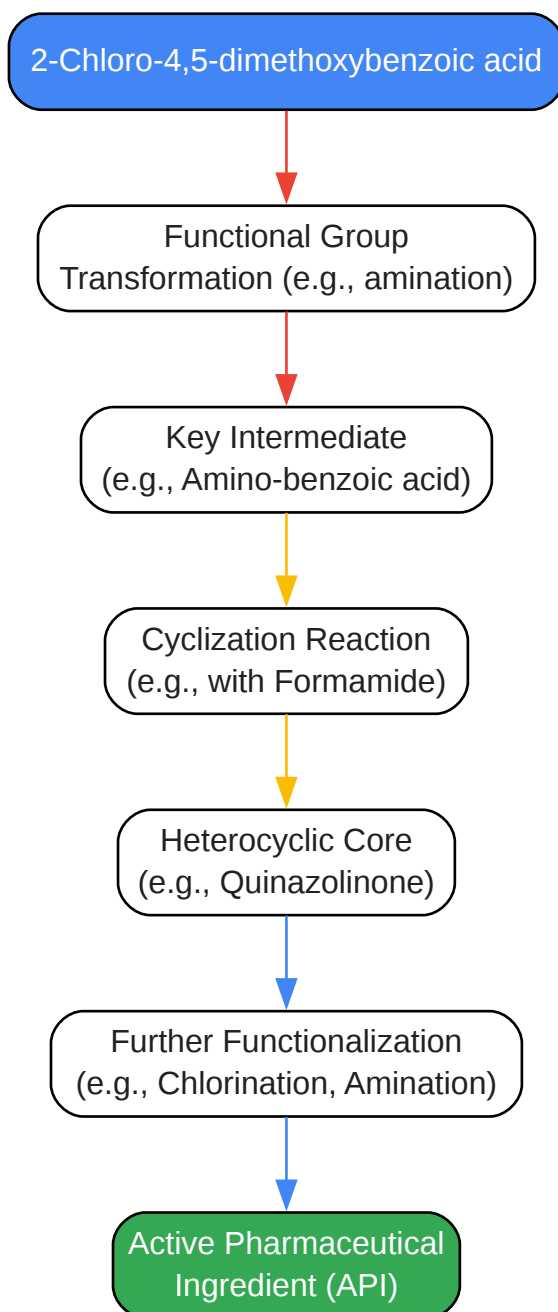
Note: While complete spectroscopic data is not readily available in the public domain, the provided  $^1\text{H}$  NMR data from the synthesis patent serves as a primary confirmation of the structure.

## Applications in Drug Development

Substituted benzoic acids are crucial building blocks in medicinal chemistry. While direct experimental protocols for the use of **2-Chloro-4,5-dimethoxybenzoic acid** as an intermediate in drug synthesis are not widely published, its structural analogue, 2-amino-4,5-dimethoxybenzoic acid, is a well-known precursor for a class of potent anticancer drugs, the quinazoline-based tyrosine kinase inhibitors, such as Gefitinib.

The synthesis of these drugs often involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide to construct the core quinazoline ring system. This suggests a potential strategic application for **2-Chloro-4,5-dimethoxybenzoic acid**, which could be converted to the amino derivative or other functionalized analogues for entry into similar synthetic pathways.

The following diagram illustrates a generalized logical pathway where a substituted benzoic acid serves as a key starting material for a multi-step synthesis of a bioactive heterocyclic compound.



[Click to download full resolution via product page](#)

Potential role as a precursor in complex molecule synthesis.

## Safety and Handling

**2-Chloro-4,5-dimethoxybenzoic acid** is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:[1]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

## Conclusion

**2-Chloro-4,5-dimethoxybenzoic acid** is a valuable chemical intermediate with a well-defined synthesis protocol. While detailed spectroscopic characterization beyond  $^1\text{H}$  NMR and specific, published applications in multi-step drug synthesis are limited in publicly accessible literature, its structural similarity to key pharmaceutical precursors indicates its potential utility in the synthesis of complex, biologically active molecules. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349881#2-chloro-4-5-dimethoxybenzoic-acid-cas-number-and-identifiers]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)